molecular formula C18H28FN3O8S B1679185 Pefloxacin mesylate dihydrate CAS No. 149676-40-4

Pefloxacin mesylate dihydrate

Cat. No. B1679185
M. Wt: 465.5 g/mol
InChI Key: LEULAXMUNMRLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pefloxacin mesylate dihydrate is a member of quinolines . It is a synthetic broad-spectrum fluoroquinolone antibacterial agent active against most gram-negative and gram-positive bacteria .


Synthesis Analysis

Pefloxacin mesylate dihydrate has been used in the synthesis of binary and ternary copper (II) complexes . The thermogravimetric analysis curve of pefloxacin mesylate dihydrate showed a strong degradation stage in the temperature range of 46-999 °C with a mass loss of 37.907% .


Molecular Structure Analysis

The molecular formula of Pefloxacin mesylate dihydrate is C18H28FN3O8S . The molecular weight is 465.5 g/mol .


Chemical Reactions Analysis

A spectrophotometric method is described for the assay of pefloxacin mesylate (PFM) in bulk drug and in tablets . The method is based on back extraction of the bromophenol blue dye at pH 5.2 from the dye-drug ion pair followed by measurement of the dye absorbance at 590 nm .


Physical And Chemical Properties Analysis

Pefloxacin mesylate dihydrate has a molecular weight of 465.5 g/mol . The molecular formula is C18H28FN3O8S .

Scientific Research Applications

Ocular Inserts for Controlled Delivery

Pefloxacin mesylate has been studied for its potential in treating bacterial conjunctivitis through ocular inserts. These inserts were designed for sustained ocular delivery, providing effective drug release over several days, showing potential for improved treatment of eye infections (Sultana, Aqil, & Ali, 2005).

Quantitative Analysis in Pharmaceuticals

Near-infrared spectroscopy (NIRS) has been used to quantitatively analyze pefloxacin mesylate in pharmaceutical samples. This method demonstrates rapid and accurate analysis, which is crucial for ensuring the correct concentration of the drug in medical preparations (Xie, Song, Zhang, & Zhao, 2010).

Gel Matrix Studies

Pefloxacin mesylate's behavior in various hydrogel matrices has been studied, examining the effects of different gel types and concentrations on drug release mechanisms. This research provides insights into optimizing transdermal absorption and release rates for therapeutic applications (Mao, Wang, Cai, & Bi, 2002).

Binding Interactions with Proteins

Research has been conducted on the binding interactions of pefloxacin mesylate with proteins like bovine lactoferrin and human serum albumin. Understanding these interactions is vital for assessing the drug's behavior in biological systems (Fan, Chen, Wang, Fan, & Shang, 2006).

Pharmacokinetics in Animal Models

The pharmacokinetics of pefloxacin mesylate in lactating she-camels have been studied, providing valuable data on the drug's behavior in veterinary applications. This includes its absorption, distribution, metabolism, and excretion in animal models (Goudah, Shah, Shin, Chang, Shim, & Abd el-aty, 2008).

Analytical Methods for Drug Determination

Various analytical methods, including chemiluminescence and spectroscopy, have been developed to accurately determine pefloxacin mesylate in pharmaceuticals and biological fluids. These methods are crucial for ensuring the quality and safety of the drug in various forms and applications (Wen, 2008).

Ion-Activated Ophthalmic Gels

Research has explored the use of ion-activated in situ gelling formulations for delivering pefloxacin mesylate in the treatment of bacterial conjunctivitis. This approach offers a viable alternative to conventional eye drops, potentially enhancing therapeutic efficacy (Sultana, Aqil, & Ali, 2006).

Interaction with Surfactants

Studies have examined the interaction of pefloxacin mesylate with anionic surfactants like sodium dodecyl sulfate. This research is significant for understanding the drug's physicochemical properties and behavior in various formulations (Usman, Rashid, Mansha, & Siddiq, 2013).

Charge-Transfer Reaction Studies

Charge-transfer reactions involving pefloxacin mesylate have been studied for their potential in spectrophotometric determinations, offering insights into the drug's chemical properties and interactions (Pang Qiu, 2013).

Safety Evaluation

Safety studies, including allergenicity, hemolytic, and vascular irritation assessments, have been conducted on pefloxacin mesylate injections. These studies are critical for ensuring the safe clinical administration of the drug (Wang Xiao-meng, 2010).

Safety And Hazards

Pefloxacin mesylate dihydrate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of inhalation, skin contact, eye contact, or swallowing, appropriate first aid measures should be taken .

Future Directions

Pefloxacin mesylate dihydrate is considered as the most promising drug in the therapy of severe infections and infections difficult for the treatment such as wound infection, meningitis, and particularly perilous infections . It is also considered a drug of choice in the treatment of infection due to intracellular pathogens .

properties

IUPAC Name

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3.CH4O3S.2H2O/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21;1-5(2,3)4;;/h8-10H,3-7H2,1-2H3,(H,23,24);1H3,(H,2,3,4);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEULAXMUNMRLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28FN3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pefloxacin mesylate dihydrate

CAS RN

149676-40-4
Record name Pefloxacin mesylate dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149676404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Carboxy-1-ethyl-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline monomethanesulphonate dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PEFLOXACIN MESYLATE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX28QC6FU0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pefloxacin mesylate dihydrate
Reactant of Route 2
Reactant of Route 2
Pefloxacin mesylate dihydrate
Reactant of Route 3
Reactant of Route 3
Pefloxacin mesylate dihydrate
Reactant of Route 4
Reactant of Route 4
Pefloxacin mesylate dihydrate
Reactant of Route 5
Reactant of Route 5
Pefloxacin mesylate dihydrate
Reactant of Route 6
Pefloxacin mesylate dihydrate

Citations

For This Compound
77
Citations
K Basavaiah, CP HULLIKAL, CS BANKAVADI - Acta Pharmaceutica, 2007 - hrcak.srce.hr
… Pefloxacin mesylate dihydrate (PFM) is a fluorinated quinolone structurally related to nalidixic acid. Chemically, PFM, is 1-ethyl-6-fluoro-1,4-dihydro-7-(4-methyl-1-peperazinyl)-4-oxo-3-…
Number of citations: 14 hrcak.srce.hr
S Mostafa, M El-Sadek, EA Alla - Journal of pharmaceutical and biomedical …, 2002 - Elsevier
… Enrofloxacin and pefloxacin mesylate dihydrate, were obtained from (Amriya, Alexandria, Egypt… to contain 400 mg pefloxacin as pefloxacin mesylate dihydrate per tablet or per ampoule. …
Number of citations: 95 www.sciencedirect.com
M DIHYDRATE
Number of citations: 0
I Nugrahani, S Ibrahim, R Mauludin… - Int. J. Pharm. Pharm …, 2015 - researchgate.net
… In this study, FTIR was used to observe the hydrate transformation of three fluoroquinolone antibiotics, namely CM, levofloxacin hemihydrate (LH), and pefloxacin mesylate dihydrate (…
Number of citations: 10 www.researchgate.net
N Reddy, MK Yadava, MS Chandrasekhar - researchgate.net
… Several formulations were composed to formulate prolonged release ophthalmic drug delivery systems of Pefloxacin mesylate dihydrate in the form of three different formulations …
Number of citations: 0 www.researchgate.net
E Olcay, O Beytemur, F Kaleagasioglu… - The Journal of …, 2011 - jstage.jst.go.jp
… Antibiotic tablets were pulverised to powder and administered by gavage for three consecutive weeks at the following oral doses twice daily: 40 mg/kg pefloxacin mesylate dihydrate, 40 …
Number of citations: 30 www.jstage.jst.go.jp
S Mostafa, M El-Sadek, EA Alla - Journal of pharmaceutical and biomedical …, 2002 - Elsevier
… Enrofloxacin base and pefloxacin mesylate dihydrate were obtained from (Amriya, Alexandria, … to contain 400 mg pefloxacin mesylate dihydrate per tablet and per ampoule, respectively. …
Number of citations: 217 www.sciencedirect.com
E Bergogne-Bérézin - International Journal of Antimicrobial Agents, 1991 - Elsevier
… , slightly soluble in 95% alcohol and totally insoluble in chloroform (Table 1); the drug is stable as a powder as well as in aqueous solution; when 1.00 g of pefloxacin mesylate dihydrate …
Number of citations: 6 www.sciencedirect.com
A İsmail Emir, YK Ece, R Sinem, A Sezer… - Food Additives & …, 2021 - Taylor & Francis
… Lomefloxacin and pefloxacin mesylate dihydrate were prepared in H 2 O:MeOH (1:1) solvent while cinoxacin, fleroxacin, and norfloxacin were prepared in MeOH:1N HCl (1:1). …
Number of citations: 10 www.tandfonline.com
C Umashankar, NGN Swamy, NS Reddy, MK Yadava… - Biomed, 2007 - cabdirect.org
… Several formulations were composed to formulate prolonged release ophthalmic drug delivery systems of Pefloxacin mesylate dihydrate in the form of three different formulations …
Number of citations: 0 www.cabdirect.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.